ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE (CAS: 312917-72-9) is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 4-(diethylsulfamoyl)benzamido moiety at position 2. The diethylsulfamoyl group (-SO₂N(Et)₂) is a sulfonamide derivative, which is frequently associated with enhanced bioavailability and target specificity in medicinal chemistry . This compound’s unique combination of a fused bicyclic thiophene system and sulfonamide functionality positions it as a candidate for exploration in therapeutic applications, particularly given the established biological relevance of sulfones and sulfonamides in anti-inflammatory, antimicrobial, and anticancer contexts .
Properties
IUPAC Name |
ethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-4-23(5-2)30(26,27)15-12-10-14(11-13-15)19(24)22-20-18(21(25)28-6-3)16-8-7-9-17(16)29-20/h10-13H,4-9H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNAIIFRZEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an amino-ester intermediate, which is then subjected to cyclization reactions to form the thiophene ring . The reaction conditions often involve the use of solvents like dichloromethane (DCM) and bases such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for inhibitors of certain enzymes, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and triggering downstream effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Sulfonamide vs. Sulfone: The diethylsulfamoyl group in the target compound introduces a tertiary amine, enabling stronger hydrogen-bond interactions compared to simple sulfones (e.g., 672951-47-2), which lack this feature. This could enhance receptor binding in biological systems .
- Electron-Withdrawing Effects: Chlorine atoms in 672951-47-2 may increase metabolic stability but reduce solubility relative to the target compound’s sulfonamide .
Biological Activity
Ethyl 2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The compound belongs to the cyclopenta[b]thiophene class, characterized by a fused ring system that enhances its biological activity through various interactions with biological targets. The presence of the diethylsulfamoyl group is believed to contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer pathways.
- Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells, leading to cell death.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in various phases, particularly G2/M and S phases, which is crucial for its anticancer effects.
Antitumor Activity
Multiple studies have evaluated the antitumor potential of compounds structurally related to this compound. Results indicate promising activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 23.2 |
| Other derivatives | HCT-116 | 49.9 |
| Doxorubicin (control) | MCF-7 | 40.0 |
These results highlight the compound's potential as an effective antitumor agent.
Case Studies
- In Vitro Studies : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
- In Vivo Studies : Animal models treated with the compound showed a notable decrease in tumor size compared to controls. The reduction in tumor mass was accompanied by improved survival rates among treated subjects.
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : High gastrointestinal absorption.
- Bioavailability : Moderate bioavailability scores suggest effective systemic circulation.
- Toxicity : Safety evaluations indicate lower cytotoxicity towards normal cells compared to established chemotherapeutics like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
